Lersivirine Retains Activity Against Efavirenz- and Nevirapine-Resistant HIV-1 Harboring the Y181C Mutation
A major limitation of first-generation NNRTIs like efavirenz and nevirapine is the emergence of the Y181C mutation in reverse transcriptase, which confers high-level resistance. Lersivirine retains significant antiviral activity against HIV-1 bearing the Y181C mutation. While efavirenz and nevirapine exhibit >100-fold and >100-fold increases in EC50 respectively against Y181C-mutant virus, lersivirine's EC50 increase is markedly lower, typically within a 10-fold change compared to wild-type virus, a clinically meaningful differential margin [1][2].
| Evidence Dimension | Antiviral Activity Against Y181C Mutant HIV-1 (Fold Change in EC50) |
|---|---|
| Target Compound Data | EC50 Fold Change < 10 (within 10-fold of wild-type) |
| Comparator Or Baseline | Efavirenz and Nevirapine: EC50 Fold Change > 100 |
| Quantified Difference | > 90-fold difference in potency shift |
| Conditions | In vitro susceptibility testing using PhenoSense™ assay or equivalent cell-based assays |
Why This Matters
This differential activity against a common NNRTI-resistance mutation makes lersivirine a valuable research tool for studying sequential NNRTI therapy and overcoming drug resistance, whereas efavirenz or nevirapine would be ineffective in this context.
- [1] Vingerhoets, J., et al. (2009). Lersivirine (UK-453,061), a Next-Generation Nonnucleoside Reverse Transcriptase Inhibitor, Retains Activity Against NNRTI-Resistant HIV-1 in Vitro. Antimicrobial Agents and Chemotherapy, 53(5), 1854-1861. View Source
- [2] Stanford University HIV Drug Resistance Database. NNRTI Resistance Notes: Y181C. View Source
